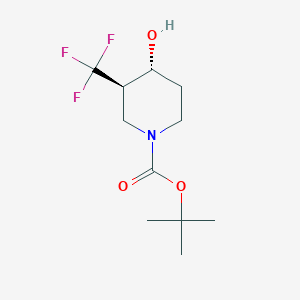

(3R,4R)-tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate

Description

(3R,4R)-tert-Butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate is a chiral piperidine derivative characterized by a hydroxyl group at position 4 and a trifluoromethyl (CF₃) group at position 3 of the piperidine ring. The tert-butoxycarbonyl (Boc) group at position 1 serves as a protective group, enhancing stability during synthetic processes. This compound is commercially available (CymitQuimica, Ref: 10-F513251) and is utilized in pharmaceutical research, particularly in the development of kinase inhibitors and GPCR-targeted therapies due to its stereochemical specificity and electronic properties .

Key structural features:

- Stereochemistry: The (3R,4R) configuration ensures spatial orientation critical for target binding.

- Boc Protection: Enhances solubility in organic solvents and prevents undesired reactions at the piperidine nitrogen.

Properties

IUPAC Name |

tert-butyl (3R,4R)-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-4-8(16)7(6-15)11(12,13)14/h7-8,16H,4-6H2,1-3H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFMYKZUSRNURE-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions using oxidizing agents.

Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to modify the functional groups.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Ester Hydrolysis: Acidic or basic conditions can be employed for ester hydrolysis.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Ester Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

(3R,4R)-tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4R)-tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxyl group can participate in hydrogen bonding interactions. These properties can influence the compound’s binding affinity and activity at target sites.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes structural analogs and their key differences:

*Calculated based on molecular formulas.

Key Observations:

Trifluoromethyl vs. Fluorine/Methyl :

- The CF₃ group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to fluorine or methyl groups, improving membrane permeability but reducing aqueous solubility .

- The electron-withdrawing nature of CF₃ stabilizes adjacent groups against oxidation, enhancing metabolic stability compared to -CH₃ or -NH₂ analogs .

Hydroxyl Group Position :

- The hydroxyl at position 4 in the target compound allows hydrogen bonding with biological targets (e.g., kinase ATP pockets), unlike analogs with hydroxyls at position 3 .

Stereochemical Variations :

- The (3R,4R) configuration in the target compound contrasts with (3R,4S) in benzyl derivatives (), leading to divergent binding affinities. For example, (3R,4S) isomers may exhibit reduced activity in enantioselective enzyme inhibition .

Biological Activity

(3R,4R)-tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate, also known by its CAS number 1932818-54-6, is a piperidine derivative with significant potential in medicinal chemistry. Its unique trifluoromethyl group and tert-butyl ester contribute to its biological activity, making it a subject of interest for various therapeutic applications.

- Molecular Formula : C11H18F3NO3

- Molecular Weight : 269.27 g/mol

- IUPAC Name : rel-tert-butyl (3R,4R)-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate

- CAS Number : 1932818-54-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to modulate enzyme activities and receptor interactions, influencing metabolic pathways and cellular processes. For instance, compounds structurally related to this piperidine derivative are known to inhibit enzymes like acetylcholinesterase and β-secretase, which are critical in the context of neurodegenerative diseases such as Alzheimer's disease .

Therapeutic Applications

-

Neurological Disorders :

- The compound has been investigated for its potential in treating conditions like Alzheimer's disease. Its ability to inhibit amyloid-beta aggregation positions it as a candidate for neuroprotective therapies .

- In vitro studies have demonstrated that derivatives can protect astrocytes from amyloid-induced toxicity by reducing inflammatory cytokines such as TNF-α .

- Cancer Therapy :

Study on Neuroprotective Effects

A study evaluated the neuroprotective effects of a related compound (M4) in astrocyte cultures exposed to amyloid-beta. Results indicated that the compound significantly reduced oxidative stress markers and inflammatory responses, suggesting potential benefits for neurodegenerative conditions .

Cancer Cell Line Testing

Another investigation focused on the cytotoxic effects of fluorinated piperidines on hypopharyngeal tumor cells. The results showed enhanced apoptosis compared to standard treatments, highlighting the importance of structural modifications in developing effective anticancer agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Neuroprotective, anticancer |

| tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate | Structure | Enzyme inhibition |

| M4 Compound | Structure | β-secretase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.